4-(4-bromophenyl)-2-ethyl-2-methyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione
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Overview
Description
The compound 4-(4-bromophenyl)-2-ethyl-2-methyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a complex organic molecule featuring a combination of bromophenyl, ethyl, methyl, thioxo, dihydroimidazolyl, and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-2-ethyl-2-methyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR and mass spectrometry, is crucial for monitoring the synthesis and confirming the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
The compound 4-(4-bromophenyl)-2-ethyl-2-methyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, the compound’s potential as a pharmacophore is of interest. It has been studied for its ability to interact with various biological targets, including enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, the compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a potential therapeutic agent .
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-2-ethyl-2-methyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets. For example, in cancer cells, the compound may inhibit key enzymes involved in cell division, leading to cell cycle arrest and apoptosis. The exact molecular pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
(4-bromophenyl)(3,4,5-trimethoxyphenyl)methanone: Similar structure but lacks the imidazole ring.
3,4,5-trimethoxycinnamamide: Contains the trimethoxyphenyl group but differs in the rest of the structure.
Uniqueness
The uniqueness of 4-(4-bromophenyl)-2-ethyl-2-methyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[4-(4-bromophenyl)-2-ethyl-2-methyl-5-sulfanylideneimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O4S/c1-6-22(2)24-18(13-7-9-15(23)10-8-13)21(30)25(22)20(26)14-11-16(27-3)19(29-5)17(12-14)28-4/h7-12H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYFANUPNWEAJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N=C(C(=S)N1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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